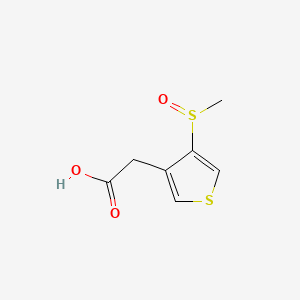
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H18BrNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate typically involves the bromination of a suitable azetidine precursor. One common method is the reaction of tert-butyl 3-azetidinecarboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents, products can range from alcohols to carboxylic acids.
Applications De Recherche Scientifique
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The bromine atom can participate in halogen bonding, influencing molecular interactions and binding affinities. The azetidine ring can also interact with biological targets, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H18BrNO2 |
|---|---|
Poids moléculaire |
264.16 g/mol |
Nom IUPAC |
tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
XBCLFXIDLLRPCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CN(C1)C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B13469554.png)
![Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B13469557.png)
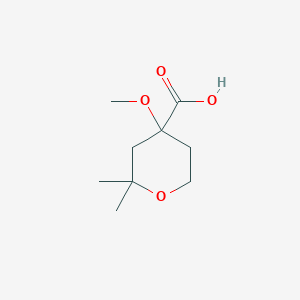

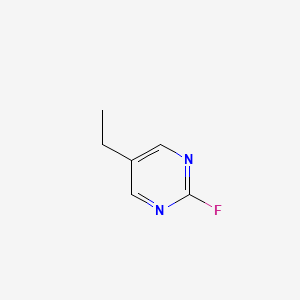
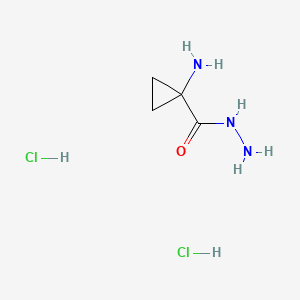
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid](/img/structure/B13469583.png)
![4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane](/img/structure/B13469599.png)
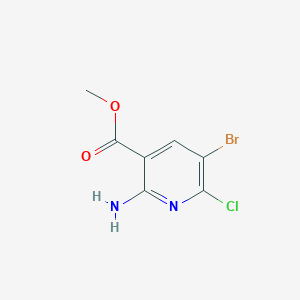
![Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B13469611.png)

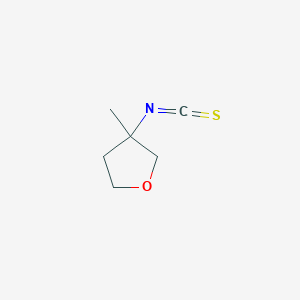
![7-Oxa-2-azadispiro[3.1.4^{6}.1^{4}]undecanehydrochloride](/img/structure/B13469631.png)
